Ethyl 5-(3,4,5-trimethoxybenzamido)pentanoate
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Overview
Description
Ethyl 5-(3,4,5-trimethoxybenzamido)pentanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pentanoate ester group and a trimethoxybenzamido moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4,5-trimethoxybenzamido)pentanoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with ethyl 5-aminopentanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4,5-trimethoxybenzamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3,4,5-trimethoxybenzamido)pentanoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4,5-trimethoxybenzamido)pentanoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxybenzamido moiety is believed to play a crucial role in its biological activity by binding to target proteins or enzymes, thereby modulating their function. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(3,4,5-trimethoxybenzamido)pentanoate can be compared with other similar compounds, such as:
Ethyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzene core but differs in the ester group.
Ethyl 5-(4-methyl-3-cyclohexen-1-yl)pentanoate: Similar ester structure but with a different aromatic moiety.
Ethyl 5-(3,4-dimethoxybenzamido)pentanoate: Similar amide structure but with fewer methoxy groups on the benzene ring .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918494-41-4 |
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Molecular Formula |
C17H25NO6 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 5-[(3,4,5-trimethoxybenzoyl)amino]pentanoate |
InChI |
InChI=1S/C17H25NO6/c1-5-24-15(19)8-6-7-9-18-17(20)12-10-13(21-2)16(23-4)14(11-12)22-3/h10-11H,5-9H2,1-4H3,(H,18,20) |
InChI Key |
GQTIEMJROIEWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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